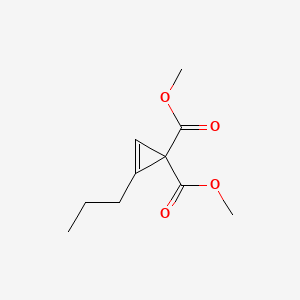
5-phenyl-3H-1,2,4,3-triazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-3H-1,2,4,3-triazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3H-1,2,4,3-triazaphosphole typically involves cyclocondensation reactions. One common method is the [3+2] cyclocondensation between functionalized hydrazines and phosphonoimidates. This reaction allows for the incorporation of additional donor substituents into specific positions of the phosphorus heterocycle . Another method involves [4+1] cyclocondensation between functionalized amidrazones and active phosphorus reagents, which is considered the most synthetically accessible method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-3H-1,2,4,3-triazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom in the compound is prone to oxidative addition reactions.
Substitution: Protic reagents such as alcohols, phenols, and amines can add across the P=N bond to yield dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: The compound can react with acetylenes to form [3+2] cycloadducts, which can further transform into 1,2,3-diazaphospholes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Reactions typically occur in the presence of protic solvents such as alcohols or amines.
Cycloaddition: These reactions often require catalysts and can be conducted under mild to moderate temperatures.
Major Products
Oxidation: Oxidative addition products.
Substitution: Dihydro-1,2,4,3-triazaphosphole derivatives.
Cycloaddition: 1,2,3-diazaphospholes.
Applications De Recherche Scientifique
5-phenyl-3H-1,2,4,3-triazaphosphole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of 5-phenyl-3H-1,2,4,3-triazaphosphole involves its ability to participate in various chemical reactions due to the presence of the phosphorus atom. The compound’s reactivity is largely influenced by the P=N bond, which can undergo addition reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-triazole: A related heterocycle that lacks the phosphorus atom.
1,2,3-diazaphosphole: Another phosphorus-containing heterocycle with a different arrangement of nitrogen atoms.
Uniqueness
5-phenyl-3H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom within the triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific reactivity patterns are required .
Propriétés
Numéro CAS |
90524-65-5 |
|---|---|
Formule moléculaire |
C7H6N3P |
Poids moléculaire |
163.12 g/mol |
Nom IUPAC |
5-phenyl-3H-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C7H6N3P/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5,11H |
Clé InChI |
BGUKBEWDSGRQQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NPN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)


![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)
![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)





![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
